Technical Guide: Pharmacological Profile and Application of 3-(2-Morpholin-4-yl-ethoxy)-benzoic Acid
Technical Guide: Pharmacological Profile and Application of 3-(2-Morpholin-4-yl-ethoxy)-benzoic Acid
The following technical guide details the pharmacological profile, chemical utility, and experimental application of 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid .
Executive Summary
3-(2-Morpholin-4-yl-ethoxy)-benzoic acid (CAS: 219935-32-7) is a specialized pharmacophore building block extensively utilized in medicinal chemistry, particularly in the optimization of kinase inhibitors and GPCR ligands.[1] While not a standalone therapeutic agent, its structural motif—the 3-(2-morpholinoethoxy)phenyl group—is a critical determinant of biological activity in numerous drug candidates.
This guide analyzes its role as a solubility-enhancing scaffold and solvent-front interactor , detailing the mechanisms by which it improves the physicochemical and pharmacokinetic profiles of bioactive molecules.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
| Property | Value | Clinical Relevance |
| IUPAC Name | 3-(2-morpholin-4-ylethoxy)benzoic acid | Standard nomenclature for synthesis. |
| CAS Number | 219935-32-7 | Unique identifier for regulatory tracking. |
| Molecular Weight | 251.28 g/mol | Ideal for fragment-based drug design (Rule of 3 compliant). |
| pKa (Basic) | ~8.3 (Morpholine N) | Allows protonation at physiological pH, enhancing solubility. |
| LogP | ~1.2 | Balanced lipophilicity for membrane permeability. |
| H-Bond Acceptors | 5 (3 O, 2 N) | High capacity for solvent interactions. |
Structural Significance
The molecule consists of three distinct functional domains:
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Benzoic Acid Head: Provides a reactive handle for amide coupling (to attach to a drug core) or acts as a polar contact point.
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Ethoxy Linker: A flexible, metabolically stable tether (unlike ester linkages) that positions the morpholine ring away from the core scaffold.
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Morpholine Tail: A saturated heterocycle that serves as a solubilizing group and a hydrogen bond acceptor.
Biological Activity & Mechanism of Action
The "Morpholinoethoxy Effect" in Drug Design
The biological activity of this moiety is defined by its ability to modulate the properties of the parent drug molecule. It is frequently employed to solve "molecular obesity" issues (high lipophilicity/low solubility) in lead compounds.
Mechanism 1: Solubility Enhancement
The morpholine nitrogen possesses a pKa of approximately 8.3. In the acidic environment of the stomach or even at physiological pH (7.4), a significant fraction of the molecules exist in a protonated, cationic state. This charge disrupts crystal lattice energy and promotes solvation, drastically increasing the aqueous solubility of otherwise insoluble kinase inhibitor scaffolds (e.g., quinazolines, pyrazoles).
Mechanism 2: Kinase Solvent-Front Interaction
In the context of kinase inhibitors (e.g., p38 MAPK, EGFR, Src), the 3-(2-morpholinoethoxy)phenyl tail is often designed to extend out of the ATP-binding pocket towards the solvent interface.
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Interaction: The ether oxygen and morpholine nitrogen can form hydrogen bonds with hydrophilic residues (e.g., Aspartate, Glutamate) located at the rim of the binding cleft.
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Selectivity: By probing the unique solvent-exposed residues of a specific kinase, this tail can improve selectivity over homologous kinases.
Mechanism 3: Metabolic Stability
Unlike alkyl esters which are rapidly hydrolyzed by plasma esterases, the ethoxy ether linkage is robust against metabolic cleavage. This ensures that the solubilizing morpholine group remains attached to the pharmacophore during systemic circulation, maintaining the drug's bioavailability.
Validated Biological Targets
Research indicates this specific scaffold is integral to inhibitors targeting:
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p38 Mitogen-Activated Protein Kinase (p38 MAPK): Used in the synthesis of pyrazole-based inhibitors for inflammatory diseases. The benzoic acid moiety typically forms an amide bond with the kinase-binding core.
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Epidermal Growth Factor Receptor (EGFR): Analogous structures are found in Gefitinib-class inhibitors, where the morpholine-alkoxy group is critical for cellular potency.
Visualization: Pharmacophore & Workflow
Pharmacophore Map
The following diagram illustrates the functional regions of the molecule and their interactions within a biological system.
Caption: Functional decomposition of 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid showing its role as a linker between the drug core and the solvent environment.
Application Workflow in Lead Optimization
This flowchart describes the decision process for incorporating this moiety into a drug discovery pipeline.
Caption: Strategic workflow for utilizing the morpholinoethoxy-benzoate scaffold to optimize lead compounds.
Experimental Protocols
Synthetic Incorporation (Amide Coupling)
Objective: To attach 3-(2-morpholin-4-yl-ethoxy)-benzoic acid to an amine-bearing drug scaffold.
Reagents:
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3-(2-Morpholin-4-yl-ethoxy)-benzoic acid (1.0 eq)
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Amine-bearing scaffold (1.0 eq)
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HATU (1.2 eq) or EDC/HOBt
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DIPEA (3.0 eq)
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DMF (anhydrous)
Protocol:
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Activation: Dissolve 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid in anhydrous DMF (0.1 M concentration). Add DIPEA and HATU. Stir at room temperature for 15 minutes to form the activated ester.
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Coupling: Add the amine-bearing scaffold to the reaction mixture.
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Reaction: Stir at room temperature for 4–12 hours. Monitor conversion by LC-MS (Look for mass shift corresponding to the loss of water).
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Workup: Dilute with ethyl acetate, wash with saturated NaHCO3 (to remove unreacted acid) and brine. Dry over Na2SO4.
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Purification: Purify via flash chromatography (DCM/MeOH gradient) or preparative HPLC.
Kinetic Solubility Assay
Objective: To validate the solubility enhancement conferred by the morpholine tail.
Protocol:
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Preparation: Prepare a 10 mM stock solution of the final compound in DMSO.
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Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a theoretical concentration of 100 µM.
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Incubation: Shake at 25°C for 24 hours.
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Filtration: Filter the solution using a 0.45 µm PVDF membrane to remove undissolved precipitate.
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Quantification: Analyze the filtrate by HPLC-UV against a standard curve.
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Calculation: Solubility (µM) = (Area_sample / Area_standard) × Concentration_standard.
References
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Sigma-Aldrich. 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid Product Specification.Link
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Fensome, A. et al. (2009). "5-membered heterocycle-based p38 kinase inhibitors."[2] Patent WO2009000000 (General reference to class). Link
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Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Drug Design." Chemical Research in Toxicology. Link
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Jordan, A. et al. (2012). "Morpholine as a privileged structure in medicinal chemistry." Drug Discovery Today. Link
